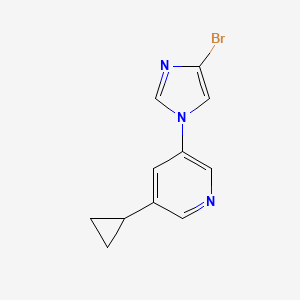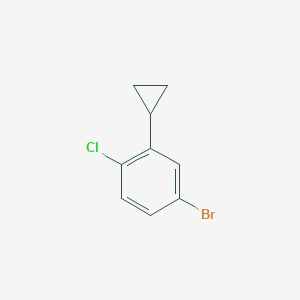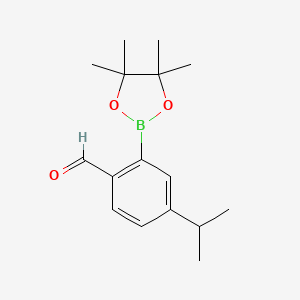
4-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Übersicht
Beschreibung
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with the empirical formula C9H19BO3 . It is often used in the medical and chemical industry .
Synthesis Analysis
This compound can be used as a reagent to borylate arenes and to prepare fluorenylborolane . It can also be used in the synthesis of intermediates for generating conjugated copolymers .Molecular Structure Analysis
The molecular weight of this compound is 186.06 . The SMILES string representation isCC(C)OB1OC(C)(C)C(C)(C)O1 . Chemical Reactions Analysis
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used as a reagent to borylate arenes . It can also be used in the synthesis of intermediates for generating conjugated copolymers .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a refractive index of 1.409 , a boiling point of 73°C at 15 mmHg , and a density of 0.912 g/mL at 25°C .Wirkmechanismus
Target of Action
Similar compounds such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are used as reagents to borylate arenes . The role of these targets is to facilitate the formation of boronate esters, which are key intermediates in various organic synthesis reactions .
Mode of Action
The compound interacts with its targets (arenes) through a process known as borylation . This reaction involves the addition of a boron atom to the arene, resulting in the formation of a boronate ester .
Biochemical Pathways
The borylation of arenes is a key step in various biochemical pathways, particularly in the synthesis of conjugated copolymers . The downstream effects of these pathways can lead to the formation of complex organic compounds with potential applications in various fields, including materials science and pharmaceuticals .
Pharmacokinetics
The compound’s solubility in water suggests that it may be readily absorbed and distributed in aqueous environments. Its impact on bioavailability would depend on factors such as its stability, metabolic transformations, and potential interactions with other molecules in the body.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the formation of boronate esters through the borylation of arenes . These esters can serve as intermediates in the synthesis of various organic compounds .
Action Environment
The action of 4-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the compound is sensitive to moisture , suggesting that its stability and efficacy might be affected in humid conditions. Moreover, its solubility in water indicates that its action might be influenced by the aqueous environment in which it is used.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is its versatility as a reagent for the formation of carbon-carbon bonds. This compound can be used in a wide range of organic synthesis reactions, making it a valuable tool for synthetic chemists. However, one of the limitations of this compound is its high cost, which can limit its use in large-scale applications.
Zukünftige Richtungen
There are several future directions for research on 4-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde. One area of interest is the development of this compound-based materials with interesting optical and electronic properties. Another area of interest is the development of this compound-based anti-cancer agents with improved efficacy and reduced toxicity. In addition, more studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The synthesis of this compound is relatively straightforward, and it has been studied for its potential as an anti-cancer agent, building block for novel organic materials, and versatile reagent for organic synthesis. However, more studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
4-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has potential applications in various fields of scientific research, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of the enzyme Akt. In materials science, this compound has been used as a building block for the synthesis of novel organic materials with interesting optical and electronic properties. In organic synthesis, this compound has been used as a versatile reagent for the formation of carbon-carbon bonds.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-propan-2-yl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO3/c1-11(2)12-7-8-13(10-18)14(9-12)17-19-15(3,4)16(5,6)20-17/h7-11H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVJVJSYDLOUDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(C)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



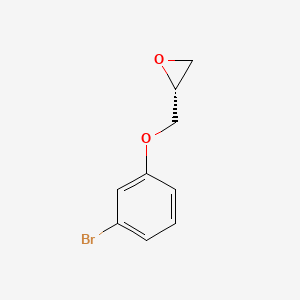

![3-Benzyl-3-azabicyclo[3.1.1]heptane](/img/structure/B3233316.png)
![Tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B3233322.png)

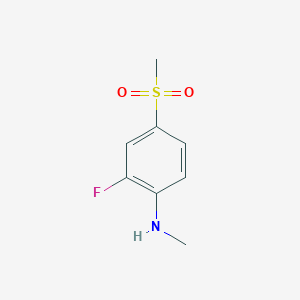


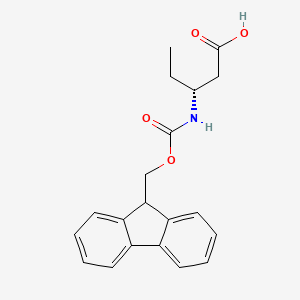
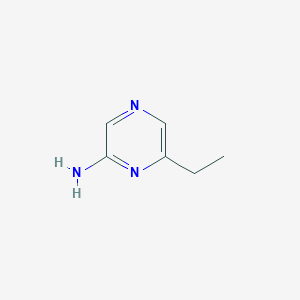
![2,6-Diazaspiro[3.4]octane, 2-methyl-6-(phenylmethyl)-](/img/structure/B3233372.png)

